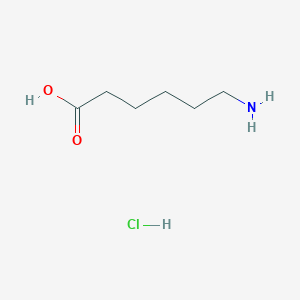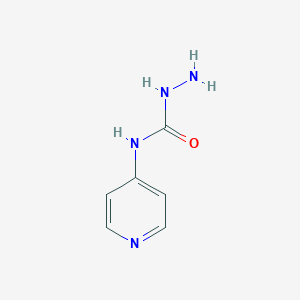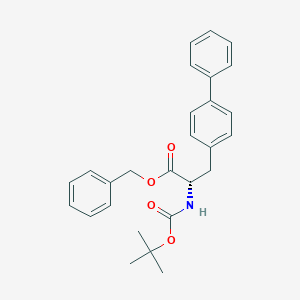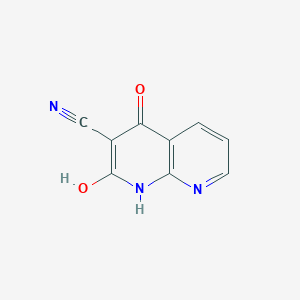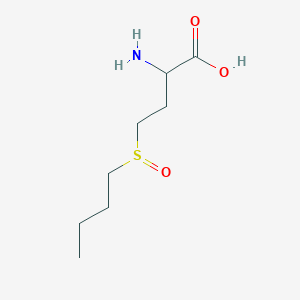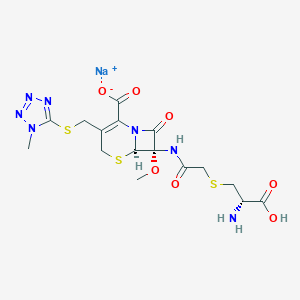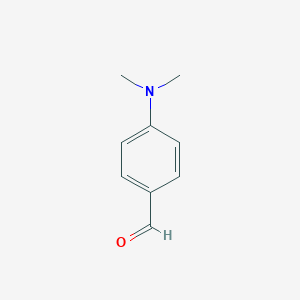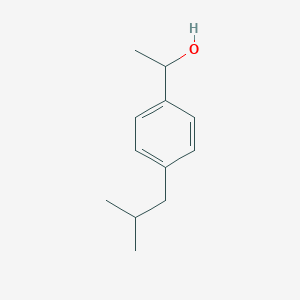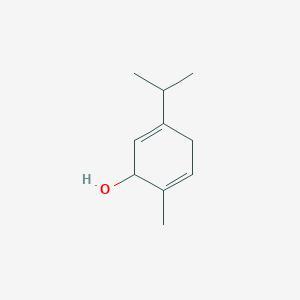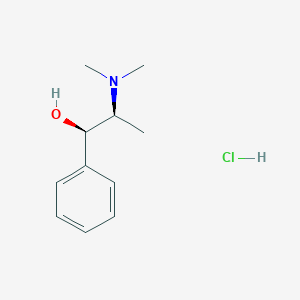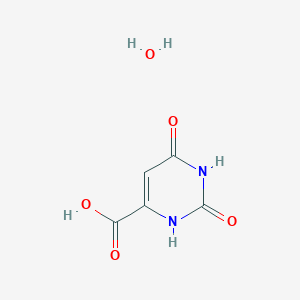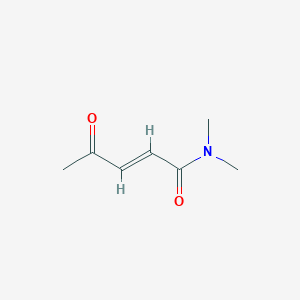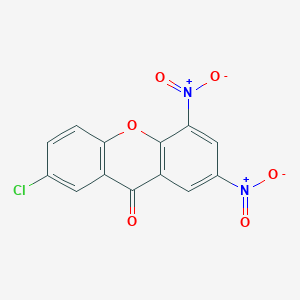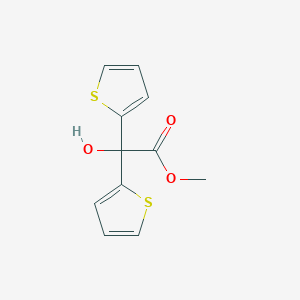
Methyl 2,2-dithienylglycolate
Vue d'ensemble
Description
Methyl 2,2-dithienylglycolate is a chemical compound of interest due to its role as an intermediate in the synthesis of anticholinergic agents. The compound features a glycolate ester functional group with two thienyl rings attached to the alpha carbon. Its significance lies in its application in pharmaceutical chemistry, particularly in the development of drugs that target the cholinergic system, which is involved in a myriad of physiological functions including muscle movement and cognitive processes .
Synthesis Analysis
The synthesis of methyl 2,2-dithienylglycolate is achieved through a selective two-step protocol. This method allows for the production of not only methyl 2,2-dithienylglycolate but also its regio-isomer, methyl 2,3-dithienylglycolate. The latter is a critical precursor for an anticholinergic drug impurity. The selective synthesis process is advantageous as it provides a pathway to obtain the desired isomer with potential applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of methyl 2,2-dithienylglycolate consists of a central glycolate moiety flanked by two thienyl groups. These thienyl groups are aromatic rings containing sulfur, which can influence the electronic properties of the molecule. The spatial arrangement of these groups and their electronic interactions are likely to affect the reactivity and stability of the compound, which is essential for its role as an intermediate in drug synthesis .
Chemical Reactions Analysis
Methyl 2,2-dithienylglycolate is involved in chemical reactions pertinent to the synthesis of anticholinergic agents. Although the provided data does not detail specific reactions involving this compound, it can be inferred that its reactivity is influenced by the presence of the thienyl groups and the ester functional group. These functional groups can undergo various chemical transformations, which are crucial in the multi-step synthesis of complex pharmaceutical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2,2-dithienylglycolate are not explicitly detailed in the provided data. However, as an ester with aromatic substituents, it is expected to have certain solubility characteristics in organic solvents and a specific boiling point, which would be relevant for its purification and handling during the synthesis process. The presence of sulfur in the thienyl rings may also contribute to its chemical behavior, such as its nucleophilicity or electrophilicity in reactions .
Applications De Recherche Scientifique
Application 1: Anticholinergic Agents
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Methyl 2,2-DiThienylGlycolate (MDTG) is a key intermediate for the preparation of a wide range of anticholinergic agents, as muscarinic receptor antagonists, used in the treatment of ‘Chronic Obstructive Pulmonary Disease’ (COPD) . These agents include tiotropium bromide and aclidinium bromide .
- Methods of Application or Experimental Procedures : The synthesis of MDTG is generally carried out via either Friedel—Crafts acylation of thiophene, or Grignard reactions . In the synthesis processes of tiotropium bromide and aclidinium bromide, MDTG is commonly used, reacting with the appropriate polycyclic compounds .
- Results or Outcomes Obtained : The use of MDTG in the synthesis of these anticholinergic agents has led to the development of effective treatments for COPD .
Application 2: Food Research
- Specific Scientific Field : Food Chemistry
- Summary of the Application : Methyl 2,2-DiThienylGlycolate could potentially be used in food research, although the specific applications are not detailed in the sources I found .
- Methods of Application or Experimental Procedures : The specific methods of application in food research are not detailed in the sources I found .
- Results or Outcomes Obtained : The specific results or outcomes obtained from the use of Methyl 2,2-DiThienylGlycolate in food research are not detailed in the sources I found .
Application 3: Synthetic Precursor Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2,2-DiThienylGlycolate can be used as a synthetic precursor compound in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application in the synthesis of various organic compounds are not detailed in the sources I found .
- Results or Outcomes Obtained : The specific results or outcomes obtained from the use of Methyl 2,2-DiThienylGlycolate as a synthetic precursor compound are not detailed in the sources I found .
Application 4: Purification Process
- Specific Scientific Field : Pharmaceutical Industry
- Summary of the Application : Methyl 2,2-DiThienylGlycolate is used in a purification process to obtain methyl-2,2-dithienylglycolate with a reduced content of methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate .
- Methods of Application or Experimental Procedures : The specific methods of application in the purification process are not detailed in the sources I found .
- Results or Outcomes Obtained : The specific results or outcomes obtained from the use of Methyl 2,2-DiThienylGlycolate in the purification process are not detailed in the sources I found .
Safety And Hazards
Orientations Futures
Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).
Propriétés
IUPAC Name |
methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWYWHVEQQDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465166 | |
| Record name | Methyl 2,2-dithienylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dithienylglycolate | |
CAS RN |
26447-85-8 | |
| Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,2-dithienylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-thienylglycolic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

